4-Hydroxyhygric acid

Description

Properties

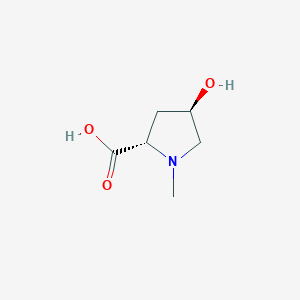

IUPAC Name |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPNAUMSPFTHK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472043 | |

| Record name | N-methyl-trans-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4252-82-8 | |

| Record name | 4-Hydroxy-N-methylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4252-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-trans-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence of 4-hydroxy-N-methylproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-N-methylproline is a naturally occurring, non-proteinogenic amino acid derivative found in a variety of plant species and microorganisms. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and methods for its isolation and characterization. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways to support further research and development efforts.

Natural Occurrence and Quantitative Data

4-hydroxy-N-methylproline has been identified in a range of organisms, from bacteria to higher plants. In the plant kingdom, it is notably present in species adapted to stressful environments, suggesting a role in stress tolerance mechanisms.

Occurrence in Angiosperms

One of the most well-studied sources is the genus Tamarix, where trans-4-hydroxy-N-methyl-L-proline (referred to as M4HP in some literature) accumulates in response to salt stress[2]. The concentration of this compound, along with other N-methylated proline derivatives, varies depending on the species, ecotype, and the level of salt stress applied[2][3]. In Sideroxylon obtusifolium, a plant used in Brazilian folk medicine, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline is a major bioactive component of the leaves[4][5]. A quantitative HNMR analysis of a methanol fraction of the leaves revealed a significant concentration of this compound[4].

Table 1: Quantitative Data on the Occurrence of 4-hydroxy-N-methylproline in Plants

| Plant Species | Tissue | Compound | Concentration | Method of Analysis | Reference(s) |

| Sideroxylon obtusifolium | Leaves (Methanol Fraction) | N-methyl-(2S,4R)-trans-4-hydroxy-L-proline | 14.3% of the water-eluted fraction from SPE | qHNMR | [4] |

| Tamarix species | Shoots | trans-4-hydroxy-N-methyl-L-proline | Levels increase with salt stress | Not specified in abstract | [2][3] |

Note: The concentration in Sideroxylon obtusifolium is for a purified fraction and not the total leaf dry weight.

Occurrence in Microorganisms

Beyond the plant kingdom, 4-hydroxyproline residues are also found in peptides produced by cyanobacteria. Specifically, they co-occur with 4-methylproline in nostoweipeptins and nostopeptolides isolated from Nostoc species[6]. While this indicates the presence of the necessary enzymatic machinery for proline hydroxylation in these organisms, the existence of the free N-methylated form has not been explicitly quantified.

Biosynthesis of 4-hydroxy-N-methylproline

The precise biosynthetic pathway of 4-hydroxy-N-methylproline in plants has not been fully elucidated. However, based on the known biosynthesis of proline and the activities of relevant enzymes like hydroxylases and methyltransferases, a putative pathway can be proposed.

The biosynthesis likely begins with L-proline, which is synthesized from glutamate via the action of pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR)[7]. The subsequent steps to form 4-hydroxy-N-methylproline are believed to involve two key enzymatic reactions: hydroxylation and N-methylation. The order of these reactions may vary.

Putative Biosynthetic Pathway of 4-hydroxy-N-methylproline

Caption: Putative biosynthetic pathways of 4-hydroxy-N-methylproline from L-proline.

Plant prolyl-4-hydroxylases (P4Hs) are 2-oxoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues[8][9][10]. While these enzymes typically act on proline within a peptide chain, the existence of hydroxylases that can modify free proline is plausible. Similarly, N-methyltransferases are a class of enzymes responsible for the methylation of various substrates, including amino acids[11]. The specific enzymes involved in the biosynthesis of 4-hydroxy-N-methylproline in plants like Sideroxylon and Tamarix are yet to be identified and characterized.

Experimental Protocols

This section outlines generalized experimental workflows for the extraction, purification, and analysis of 4-hydroxy-N-methylproline from plant material, based on methodologies described in the scientific literature.

Extraction and Purification Workflow

A common approach for the extraction and partial purification of polar compounds like 4-hydroxy-N-methylproline from plant tissues involves initial solvent extraction followed by solid-phase extraction (SPE).

Generalized Experimental Workflow for Extraction and Purification

Caption: Generalized workflow for the extraction and purification of 4-hydroxy-N-methylproline.

Detailed Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a bead beater[12][13]. This prevents enzymatic degradation of the target compound.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically an aqueous solution of methanol or ethanol, to efficiently solubilize polar compounds like amino acids[14].

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to concentrate the extract.

-

Solid-Phase Extraction (SPE): The concentrated extract is subjected to SPE using a C18 cartridge. This step helps to separate compounds based on their polarity.

-

The cartridge is first conditioned with methanol and then equilibrated with water.

-

The aqueous extract is loaded onto the cartridge.

-

Elution is performed with a stepwise gradient of decreasing polarity, starting with 100% water, followed by increasing concentrations of methanol in water[4].

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and quantity of 4-hydroxy-N-methylproline using methods described in the following section.

Analytical Methods

3.2.1. Quantitative Nuclear Magnetic Resonance (qHNMR)

qHNMR is a powerful technique for the quantification of compounds in a complex mixture without the need for a calibration curve, provided an internal standard of known concentration is used.

Protocol Outline:

-

Sample Preparation: A known amount of the dried fraction is dissolved in a deuterated solvent (e.g., D₂O).

-

Internal Standard: A known amount of an internal standard (e.g., maleic acid) is added to the sample.

-

NMR Analysis: ¹H NMR spectra are acquired.

-

Quantification: The concentration of 4-hydroxy-N-methylproline is determined by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.

3.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of low-abundance compounds in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like amino acids[15][16].

Protocol Outline:

-

Sample Preparation: The extracted and purified fractions are appropriately diluted.

-

Chromatographic Separation: The sample is injected onto a HILIC column. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4-hydroxy-N-methylproline are monitored for quantification.

-

Quantification: A calibration curve is generated using standard solutions of 4-hydroxy-N-methylproline of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve.

Potential Signaling Pathway Involvement

Recent studies have suggested that N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline from Sideroxylon obtusifolium possesses neuroprotective effects. These effects may be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[17][18]. NF-κB is a key transcription factor involved in inflammatory responses and cell survival. In the context of neuroinflammation, its inhibition can be a therapeutic strategy.

Proposed Signaling Pathway of Neuroprotection by 4-hydroxy-N-methylproline

Caption: Proposed mechanism of neuroprotection by inhibiting the NF-κB signaling pathway.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which can then translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that 4-hydroxy-N-methylproline may interfere with this cascade, possibly by inhibiting the activation of the IKK complex, thereby preventing the release of NF-κB and subsequent neuroinflammation[17][18].

Conclusion

4-hydroxy-N-methylproline is a fascinating natural product with significant accumulation in various plant species, particularly those adapted to stress. Its presence suggests important physiological roles and potential for applications in drug development, especially in the area of neuroprotection and anti-inflammatory therapies. This guide provides a foundational overview for researchers, highlighting the current knowledge and pointing to areas where further investigation is needed, such as the complete elucidation of its biosynthetic pathway and the precise molecular mechanisms of its bioactivity. The provided experimental workflows offer a starting point for the isolation and analysis of this promising compound from natural sources.

References

- 1. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model [mdpi.com]

- 2. Occurrence and stress response of N-methylproline compounds in Tamarix species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | An Arabidopsis Prolyl 4 Hydroxylase Is Involved in the Low Oxygen Response [frontiersin.org]

- 9. Frontiers | Prolyl Hydroxylase Paralogs in Nicotiana benthamiana Show High Similarity With Regard to Substrate Specificity [frontiersin.org]

- 10. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Phosphomethylethanolamine N-Methyltransferase from Arabidopsis and Its Role in Choline and Phospholipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 13. mpbio.com [mpbio.com]

- 14. Analysis of Free Amino Acids in Different Extracts of Orthosiphon stamineus Leaves by High-Performance Liquid Chromatography Combined with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 4-hydroxy-N-methylproline in Plants: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants, being sessile organisms, have evolved intricate biochemical mechanisms to adapt to a variety of environmental stresses. A key strategy in this adaptation is the accumulation of compatible solutes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. Among these, proline is a well-established osmoprotectant, playing a crucial role in mitigating the adverse effects of abiotic stresses such as drought, salinity, and extreme temperatures.[1][2] While the role of proline is extensively studied, less is known about its modified derivatives, which may possess unique and significant biological activities. This whitepaper provides an in-depth technical guide on the biological role of a specific proline derivative, 4-hydroxy-N-methylproline, in plants.

Recent studies have highlighted the accumulation of N-methylated and hydroxylated proline derivatives in certain plant species, particularly in response to environmental challenges.[3][4] Notably, trans-4-hydroxy-N-methyl-L-proline has been identified as a significant osmolyte in halophytes, suggesting a specialized role in salt tolerance.[3][5][6] This document will synthesize the current understanding of the biosynthesis, metabolism, and physiological functions of 4-hydroxy-N-methylproline in plants. It will also present available quantitative data, detail relevant experimental protocols, and propose hypothetical signaling pathways based on current knowledge of proline metabolism and stress signaling.

Biosynthesis and Metabolism of 4-hydroxy-N-methylproline (Hypothetical Pathways)

The precise biosynthetic and metabolic pathways of 4-hydroxy-N-methylproline in plants have not been fully elucidated. However, based on the known pathways of proline biosynthesis and the metabolism of similar compounds in other organisms, a hypothetical pathway can be proposed.

Proposed Biosynthesis Pathway

The biosynthesis of 4-hydroxy-N-methylproline likely begins with the synthesis of L-proline from L-glutamate, a well-established pathway in plants.[1][7] The subsequent steps are hypothesized to involve N-methylation followed by hydroxylation.

-

Proline Biosynthesis: L-glutamate is converted to L-proline via the intermediates γ-glutamyl phosphate and glutamate-γ-semialdehyde/Δ¹-pyrroline-5-carboxylate (P5C). This process is catalyzed by the enzymes Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR).[1][8]

-

N-methylation of Proline: The next proposed step is the N-methylation of L-proline to form N-methyl-L-proline. This reaction would be catalyzed by a specific Proline N-methyltransferase , utilizing a methyl donor such as S-adenosyl-L-methionine (SAM). While specific proline N-methyltransferases have not been characterized in plants, N-methyltransferases acting on other metabolites are known.[9]

-

Hydroxylation of N-methylproline: The final step is the hydroxylation of N-methyl-L-proline at the C4 position to yield 4-hydroxy-N-methylproline. This reaction is likely catalyzed by a proline hydroxylase , a class of 2-oxoglutarate-dependent dioxygenases. In microorganisms, proline 4-hydroxylases have been identified and characterized.[10][11]

Proposed Metabolic Pathway

The degradation of 4-hydroxy-N-methylproline in plants is currently unknown. It is plausible that it can be catabolized back to proline or other intermediates, potentially serving as a storage form of reduced nitrogen and carbon.

Biological Role in Abiotic Stress Tolerance

The accumulation of 4-hydroxy-N-methylproline, particularly in halophytic plants, strongly suggests a primary role in abiotic stress tolerance, especially in response to high salinity.

Osmoprotection

Like its precursor proline, 4-hydroxy-N-methylproline is expected to function as a compatible solute. Its accumulation in the cytoplasm helps to lower the cellular water potential, thereby maintaining turgor and driving water uptake from a saline environment without interfering with enzymatic activities. The high concentrations of trans-4-hydroxy-N-methylproline observed in Tamarix species under salt stress support this role.[3]

ROS Scavenging and Redox Buffering

Proline is known to be involved in scavenging reactive oxygen species (ROS) and buffering cellular redox potential under stress conditions.[2][12] It is hypothesized that 4-hydroxy-N-methylproline may also possess antioxidant properties, directly quenching ROS or indirectly by protecting antioxidant enzymes. The metabolism of proline is linked to the production and consumption of NAD(P)H, thus influencing the cellular redox state. A similar role can be postulated for its N-methylated and hydroxylated derivative.

Data on Accumulation under Stress

Quantitative data from studies on Tamarix species demonstrate a clear correlation between salt stress and the accumulation of 4-hydroxy-N-methylproline and its precursors.

| Plant Species | Ecotype | Treatment | N-methyl-L-proline (MP) (µmol g⁻¹ DW) | trans-4-hydroxy-N-methyl-L-proline (M4HP) (µmol g⁻¹ DW) | trans-3-hydroxy-N-methyl-L-proline (M3HP) (µmol g⁻¹ DW) | Reference |

| Tamarix jordanis | Sodom (salt-conditioned) | Control (0 mM NaCl) | 15 ± 2 | 2 ± 0.5 | 1 ± 0.2 | Jones et al., 2006[3] |

| Tamarix jordanis | Sodom (salt-conditioned) | 400 mM NaCl | 55 ± 5 | 20 ± 3 | 12 ± 2 | Jones et al., 2006[3] |

| Tamarix jordanis | Gilboa (non-saline) | Control (0 mM NaCl) | 5 ± 1 | 1 ± 0.3 | < 1 | Jones et al., 2006[3] |

| Tamarix jordanis | Gilboa (non-saline) | 400 mM NaCl | 8 ± 1.5 | 2 ± 0.5 | 1 ± 0.2 | Jones et al., 2006[3] |

| Tamarix meyeri | - | 0 mM NaCl | 10 ± 1 | 3 ± 0.5 | 2 ± 0.4 | Jones et al., 2006[3] |

| Tamarix meyeri | - | 200 mM NaCl | 12 ± 2 | 8 ± 1 | 5 ± 1 | Jones et al., 2006[3] |

| Tamarix meyeri | - | 400 mM NaCl | 11 ± 2 | 15 ± 2 | 10 ± 1.5 | Jones et al., 2006[3] |

Hypothetical Signaling Pathway

The signaling pathways that regulate the synthesis and accumulation of 4-hydroxy-N-methylproline in response to stress are likely interconnected with known stress signaling networks in plants.

Abiotic stress, such as high salinity, is perceived by receptors at the plasma membrane, leading to a cascade of downstream signaling events. This includes the generation of secondary messengers like calcium ions (Ca²⁺) and reactive oxygen species (ROS), and the activation of protein kinase cascades, such as mitogen-activated protein kinase (MAPK) pathways. These signaling events converge on the activation of stress-responsive transcription factors, which in turn upregulate the expression of genes involved in stress tolerance, including the enzymes responsible for the biosynthesis of compatible solutes.

It is proposed that the biosynthesis of 4-hydroxy-N-methylproline is regulated by stress-induced signaling pathways that activate the expression of genes encoding Proline N-methyltransferase and Proline Hydroxylase.

Experimental Protocols

Quantification of 4-hydroxy-N-methylproline and related compounds by HPLC

This protocol describes a method for the quantification of proline and its N-methylated and hydroxylated derivatives in plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Extraction solvent: 80% (v/v) ethanol

-

Derivatization reagent: 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

-

Borate buffer (0.1 M, pH 8.0)

-

Mobile phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% (v/v) TFA in acetonitrile

-

Standards: L-proline, N-methyl-L-proline, trans-4-hydroxy-L-proline, trans-4-hydroxy-N-methyl-L-proline

-

HPLC system with a C18 column and a fluorescence or UV-Vis detector

Procedure:

-

Sample Extraction:

-

Grind 100 mg of fresh plant tissue (or 20 mg of freeze-dried tissue) to a fine powder in liquid nitrogen.

-

Add 1.5 mL of 80% ethanol and vortex thoroughly.

-

Incubate at 60°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet with another 1.0 mL of 80% ethanol.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Resuspend the dried extract in 200 µL of ultrapure water.

-

-

Derivatization:

-

To 50 µL of the resuspended extract (or standard solution), add 50 µL of 0.1 M borate buffer (pH 8.0).

-

Add 100 µL of 10 mM NBD-Cl in ethanol.

-

Incubate at 60°C for 10 minutes in the dark.

-

Cool the reaction mixture to room temperature.

-

Filter through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with mobile phase A and B. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector (Excitation: 470 nm, Emission: 530 nm) or UV-Vis detector (465 nm).

-

Quantification: Create a standard curve for each compound using known concentrations. Calculate the concentration in the samples based on the peak areas.

-

Conclusion and Future Directions

4-hydroxy-N-methylproline is an emerging compatible solute with a significant role in the abiotic stress response of certain plant species, particularly halophytes. Its accumulation under salt stress suggests a primary function in osmotic adjustment, with potential secondary roles in ROS scavenging and redox buffering. While quantitative data on its accumulation is becoming available, significant knowledge gaps remain regarding its precise biosynthesis, metabolism, and the signaling pathways that regulate its production.

Future research should focus on:

-

Identification and characterization of the enzymes involved in the N-methylation and hydroxylation of proline in plants. This will involve a combination of bioinformatics, transcriptomics, and biochemical approaches.

-

Elucidation of the signaling pathways that specifically regulate the accumulation of 4-hydroxy-N-methylproline. This will require the use of genetic and molecular tools to identify upstream regulators and downstream targets.

-

Investigating the broader physiological roles of 4-hydroxy-N-methylproline beyond stress tolerance, including its potential involvement in plant development and growth.

-

Exploring the potential for engineering the biosynthesis of 4-hydroxy-N-methylproline in crop plants to enhance their stress tolerance.

A deeper understanding of the biological role of 4-hydroxy-N-methylproline will not only advance our fundamental knowledge of plant stress physiology but also open new avenues for the development of stress-resilient crops and potentially novel therapeutic agents.

References

- 1. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Occurrence and stress response of N-methylproline compounds in Tamarix species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of proline accumulation in halophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Proline Tagging for Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Identification of Phosphomethylethanolamine N-Methyltransferase from Arabidopsis and Its Role in Choline and Phospholipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-N-methylproline: A Proline Analogue for Advanced Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptide backbones, playing a pivotal role in protein folding, stability, and molecular recognition events. The strategic modification of the proline ring offers a powerful tool for fine-tuning the structural and functional properties of peptides. This technical guide focuses on 4-hydroxy-N-methylproline, a proline analogue that combines two key modifications: hydroxylation at the C4 position and methylation of the backbone nitrogen. These substitutions introduce distinct stereoelectronic and steric effects that can be harnessed to modulate peptide conformation, stability, and biological activity. This document provides a comprehensive overview of the synthesis, conformational effects, and potential applications of 4-hydroxy-N-methylproline, serving as a resource for its utilization in advanced peptide and drug design.

Chemical and Physical Properties

4-Hydroxy-N-methylproline is a derivative of proline with the following key identifiers:

| Property | Value |

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |

| CAS Number | 4252-82-8 |

Synthesis of 4-Hydroxy-N-methylproline

The synthesis of 4-hydroxy-N-methylproline can be achieved through the reductive methylation of 4-hydroxy-L-proline. A common and efficient method involves the use of formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst.

Experimental Protocol: Synthesis of trans-N-Methyl-4-hydroxy-L-proline

This protocol is adapted from a documented procedure for the synthesis of trans-N-methyl-4-hydroxy-L-proline.

Materials:

-

trans-4-hydroxy-L-proline

-

30% aqueous formaldehyde solution

-

5% Palladium on carbon (Pd/C) catalyst (50% wet)

-

Water

-

Diatomaceous earth

-

Parr Shaker or equivalent hydrogenation apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 40 g (305 mmol) of trans-4-hydroxy-L-proline in 80 ml of water.

-

To this solution, add 80 ml of a 30% aqueous formaldehyde solution.

-

Carefully add 7.0 g of 5% palladium on carbon catalyst (50% wet) to the reaction mixture.

-

The mixture is then subjected to hydrogenation at 50 psig using a Parr Shaker.

-

Allow the reaction to proceed for 24 hours.

-

Upon completion, the catalyst is removed by filtration over a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield the final product.

Expected Yield: Approximately 43.5 g (98.3%) of trans-N-methyl-4-hydroxy-L-proline.

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. For example, 1H-NMR (D2O) may show characteristic peaks around 4.65 (m, 1H), 4.20 (dd, 1H), 3.97 (dd, 1H), 3.2 (dm, 1H), 2.50 (m, 1H), and 2.25 (m, 1H).

Conformational Effects of 4-Hydroxy-N-methylproline in Peptides

The incorporation of 4-hydroxy-N-methylproline into a peptide chain introduces two key structural modifications that influence the local and global conformation of the peptide.

Pyrrolidine Ring Pucker

The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The substituent at the C4 position significantly influences this equilibrium.

-

Hydroxyl Group (4R-configuration): The electron-withdrawing nature of the hydroxyl group at the 4R position (trans to the carboxyl group) favors the Cγ-exo pucker due to stereoelectronic effects. This pre-organizes the peptide backbone into a conformation that is often beneficial for the stability of secondary structures like the collagen triple helix.[1]

Peptide Bond Isomerization (cis/trans)

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier between these two states is relatively small, leading to the presence of both isomers in solution, which can be a rate-limiting step in protein folding.

-

N-methylation: The presence of a methyl group on the proline nitrogen can influence the cis/trans equilibrium. N-methylation can restrict the conformational space of adjacent residues. For instance, it can destabilize certain rotamers of the preceding amino acid's side chain. The specific effect on the cis/trans ratio can be context-dependent, influenced by neighboring residues and the solvent environment.

The combination of the 4-hydroxyl group and N-methylation in 4-hydroxy-N-methylproline is expected to result in a proline analogue with a strong preference for the Cγ-exo ring pucker, while the impact on the cis/trans isomer ratio will likely be influenced by the specific peptide sequence.

Quantitative Conformational Data

While specific thermodynamic data for peptides containing 4-hydroxy-N-methylproline is limited in the literature, the table below summarizes the general conformational effects of related proline analogues.

| Proline Analogue | Predominant Ring Pucker | Effect on Preceding Peptide Bond (Xaa-Pro) | Impact on Peptide Stability |

| Proline | Cγ-endo favored | Mixture of cis and trans | Baseline |

| (2S,4R)-4-Hydroxyproline | Cγ-exo | Favors trans | Stabilizing, particularly in collagen[1] |

| (2S,4S)-4-Hydroxyproline | Cγ-endo | Favors cis | Destabilizing in collagen-like peptides |

| N-Methylproline | Context-dependent | Influences cis/trans ratio, can increase cis population | Context-dependent |

| (2S,4R)-4-Fluoro-L-proline | Cγ-exo (stronger than Hyp) | Strongly favors trans | Highly stabilizing in collagen[2] |

Incorporation of 4-Hydroxy-N-methylproline into Peptides

The incorporation of 4-hydroxy-N-methylproline into peptides is typically achieved using solid-phase peptide synthesis (SPPS). This requires the synthesis of an N-terminally protected form of the amino acid, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-hydroxy-N-methylproline

This is a representative protocol for the manual SPPS of a peptide containing 4-hydroxy-N-methylproline. The specific coupling times and reagents may need to be optimized for a particular sequence.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or equivalent coupling additive

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (relative to resin loading) in DMF.

-

Add 3-5 equivalents of OxymaPure® and 3-5 equivalents of DIC.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. For a sterically hindered amino acid like Fmoc-4-hydroxy-N-methylproline, a longer coupling time or a double coupling may be necessary.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Biological Activity and Signaling Pathways

While direct studies on the effects of peptides containing 4-hydroxy-N-methylproline on specific signaling pathways are not extensively documented, research on the parent molecule and related compounds provides insights into its potential biological activities.

N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, isolated from Sideroxylon obtusifolium, has demonstrated neuroprotective effects in cultured astrocytes.[3] It was shown to protect against pilocarpine-induced cell injury by reducing reactive oxygen species (ROS) accumulation and protecting mitochondria from depolarization.[3] Furthermore, studies on tripeptides containing glycine and α-methylproline suggest a role in mitigating neuroinflammation and oxidative stress through the suppression of NF-κB.[3]

Based on these findings, it can be hypothesized that peptides incorporating 4-hydroxy-N-methylproline may modulate cellular stress and inflammatory pathways. A putative signaling cascade is depicted below, where such a peptide could interfere with pro-inflammatory signaling.

Applications and Future Directions

The unique conformational properties conferred by 4-hydroxy-N-methylproline make it a valuable tool for various applications in research and drug development:

-

Stabilization of Secondary Structures: The preference for the Cγ-exo pucker can be used to stabilize β-turns and helical structures in peptides, potentially enhancing their biological activity and metabolic stability.

-

Modulation of Protein-Protein Interactions: By introducing specific conformational constraints, peptides containing this analogue can be designed to either enhance or disrupt protein-protein interactions with high specificity.

-

Development of Therapeutic Peptides: The neuroprotective and anti-inflammatory potential suggests that peptides incorporating 4-hydroxy-N-methylproline could be explored for the treatment of neurodegenerative diseases and inflammatory conditions.

-

Probing Enzyme-Substrate Interactions: The fixed conformation of this analogue can be used to study the structural requirements of enzyme active sites that recognize proline-containing substrates.

Future research should focus on obtaining high-resolution structural data (NMR and X-ray crystallography) of peptides containing 4-hydroxy-N-methylproline to precisely quantify its conformational effects. Furthermore, systematic studies are needed to explore its impact on a wider range of biological systems and to fully elucidate the signaling pathways it modulates.

Conclusion

4-Hydroxy-N-methylproline is a promising proline analogue that offers a unique combination of stereoelectronic and steric constraints. Its ability to influence pyrrolidine ring pucker and peptide bond isomerism provides a sophisticated means to control peptide conformation. With established synthetic routes and clear potential for modulating biological activity, 4-hydroxy-N-methylproline represents an important addition to the toolkit of peptide chemists and drug designers, opening new avenues for the development of novel therapeutics and research probes.

References

- 1. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 4-hydroxy-N-methylproline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-hydroxy-N-methylproline, a substituted amino acid of interest in various scientific domains, including drug development. The document details the key structural features determined by X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. Detailed experimental protocols for these analytical techniques are provided, alongside a summary of the compound's known biological activities, particularly its neuroprotective effects. The guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of proline derivatives.

Introduction

4-hydroxy-N-methylproline is a derivative of the proteinogenic amino acid proline, characterized by the presence of a hydroxyl group at the C4 position and a methyl group on the ring nitrogen. This substitution pattern imparts unique conformational properties and biological activities. Understanding the precise three-dimensional structure and spectroscopic characteristics of this molecule is crucial for elucidating its mechanism of action and for its potential application in medicinal chemistry and drug design. This guide presents a multi-faceted structural analysis, integrating data from various analytical techniques.

X-ray Crystallography

The definitive three-dimensional structure of (2S,4R)-4-Hydroxy-1-methylpyrrolidinium-2-carboxylate monohydrate has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Crystal Structure Data

The key crystallographic parameters for (2S,4R)-4-Hydroxy-1-methylpyrrolidinium-2-carboxylate monohydrate are summarized in the table below.

| Parameter | Value |

| CCDC Number | 197466 |

| Empirical Formula | C₆H₁₃NO₄ |

| Formula Weight | 163.17 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.4359 (1) |

| b (Å) | 7.5851 (1) |

| c (Å) | 15.6562 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 764.13 (2) |

| Z | 4 |

Key Bond Lengths and Angles

A selection of key intramolecular bond lengths and angles are presented in the following tables for easy reference.

Table 2.1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1-C1 | 1.259(2) |

| O2-C1 | 1.250(2) |

| O3-C4 | 1.429(2) |

| N1-C1 | 1.488(2) |

| N1-C4 | 1.512(2) |

| N1-C5 | 1.503(2) |

| C1-C2 | 1.533(2) |

| C2-C3 | 1.528(3) |

| C3-C4 | 1.531(3) |

Table 2.2: Selected Bond Angles (°)

| Atoms | Angle (°) |

| O1-C1-O2 | 125.7(2) |

| O1-C1-C2 | 117.4(2) |

| O2-C1-C2 | 116.9(2) |

| C1-N1-C4 | 104.9(1) |

| C1-N1-C5 | 111.9(1) |

| C4-N1-C5 | 111.4(1) |

| N1-C1-C2 | 109.9(1) |

| C1-C2-C3 | 103.8(2) |

| C2-C3-C4 | 104.3(2) |

| N1-C4-C3 | 104.5(1) |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Synthesis and Crystallization: (2S,4R)-4-Hydroxy-1-methylpyrrolidinium-2-carboxylate is synthesized and purified. Single crystals suitable for X-ray diffraction are grown by slow evaporation of an aqueous solution at room temperature.

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of the nuclei within a molecule. Both ¹H and ¹³C NMR data have been reported for 4-hydroxy-N-methylproline.

Table 3.1: ¹H NMR Chemical Shifts (ppm)

| Proton | Chemical Shift (ppm) |

| H2 | ~3.9-4.1 |

| H3α | ~2.1-2.3 |

| H3β | ~2.4-2.6 |

| H4 | ~4.5-4.7 |

| H5α | ~3.3-3.5 |

| H5β | ~3.6-3.8 |

| N-CH₃ | ~2.8-3.0 |

Table 3.2: ¹³C NMR Chemical Shifts (ppm)

| Carbon | Chemical Shift (ppm) |

| C=O | ~175-178 |

| C2 | ~68-70 |

| C3 | ~38-40 |

| C4 | ~69-71 |

| C5 | ~58-60 |

| N-CH₃ | ~42-44 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

-

Sample Preparation: A sample of 4-hydroxy-N-methylproline (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3.3: Key FTIR Absorption Bands (cm⁻¹)

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3500 (broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (carboxylate) | 1580-1650 |

| C-N stretch | 1000-1250 |

| C-O stretch | 1050-1150 |

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is first collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 3.4: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| [M+H]⁺ | m/z 146.08 |

| Key Fragments | Loss of H₂O (m/z 128.07), Loss of COOH (m/z 101.08) |

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing amino acids. The sample is sprayed into the mass spectrometer, and a high voltage is applied to generate charged droplets, from which gas-phase ions are produced.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): To obtain structural information, precursor ions of interest (e.g., [M+H]⁺) can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum.

Biological Activity and Signaling Pathway

N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline has demonstrated significant neuroprotective effects in various studies. It has been shown to attenuate neuronal injury by reducing oxidative stress and neuroinflammation.

Neuroprotective Mechanism

In models of neurotoxicity, 4-hydroxy-N-methylproline has been observed to:

-

Reduce Reactive Oxygen Species (ROS): It mitigates the accumulation of ROS, thereby protecting cells from oxidative damage.

-

Modulate Inflammatory Pathways: It can suppress the activation of pro-inflammatory signaling pathways, such as those involving NF-κB, leading to a decrease in the production of inflammatory cytokines like TNF-α and IL-1β.

-

Protect Mitochondria: It helps in maintaining mitochondrial integrity and function, which is crucial for neuronal survival.

Signaling Pathway Diagram

The following diagram illustrates the proposed neuroprotective signaling pathway of 4-hydroxy-N-methylproline.

Caption: Proposed neuroprotective mechanism of 4-hydroxy-N-methylproline.

Experimental and Analytical Workflow

The structural elucidation of 4-hydroxy-N-methylproline follows a logical workflow, integrating various analytical techniques.

Caption: Workflow for the structural analysis of 4-hydroxy-N-methylproline.

Conclusion

The structural analysis of 4-hydroxy-N-methylproline, through a combination of X-ray crystallography and various spectroscopic techniques, provides a detailed understanding of its molecular architecture. This knowledge is fundamental for interpreting its biological activity and for guiding the design of new derivatives with enhanced therapeutic properties. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and structural biology. The elucidated neuroprotective mechanisms offer a promising avenue for the development of novel treatments for neurodegenerative disorders.

Spectroscopic and Mechanistic Insights into 4-hydroxy-N-methylproline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-N-methylproline, detailed experimental protocols for data acquisition, and an exploration of its neuroprotective signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-hydroxy-N-methylproline. The data is compiled from various sources and represents typical values observed for the trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Chemical Shifts for N-methyl-trans-4-hydroxy-L-proline

| Atom Name | Chemical Shift (ppm) |

| C=O | 177.08 |

| C-4 | 72.79 |

| C-2 | 62.53 |

| C-5 | 55.67 |

| C-3 | 40.16 |

| N-CH3 | Not Available |

Solvent: D2O. Reference: DSS. Data is derived from similar compounds and spectral databases.[1][2]

Table 2: 1H NMR Chemical Shifts for trans-4-hydroxy-L-proline (as a reference)

| Atom Name | Chemical Shift (ppm) | Multiplicity |

| H-2 | 4.34 | d |

| H-4 | 4.66 | m |

| H-5α | 3.47 | d |

| H-5β | 3.35 | d |

| H-3α | 2.42 | m |

| H-3β | 2.14 | m |

Solvent: D2O. Reference: DSS. Note: N-methylation would shift the signals of adjacent protons.[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 4-hydroxy-N-methylproline

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | PubChem[3] |

| Molecular Weight | 145.16 g/mol | PubChem[3] |

| Exact Mass | 145.0739 g/mol | PubChem[3] |

| Monoisotopic Mass | 145.07389321 Da | PubChem[3] |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for 4-hydroxy-N-methylproline

| Functional Group | Predicted Wavenumber (cm-1) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C-N stretch (tertiary amine) | 1020-1250 |

| C-O stretch (hydroxyl) | 1050-1150 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of 4-hydroxy-N-methylproline for structural elucidation.

Materials and Equipment:

-

4-hydroxy-N-methylproline sample

-

Deuterium oxide (D2O)

-

NMR tubes

-

NMR spectrometer (e.g., Bruker DMX-600 or equivalent)[1]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-hydroxy-N-methylproline in 0.5-0.7 mL of D2O. Ensure the sample is fully dissolved. Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

1H NMR Acquisition:

-

Acquire a 1D 1H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The water signal can be suppressed using appropriate presaturation techniques.

-

-

13C NMR Acquisition:

-

Acquire a 1D proton-decoupled 13C NMR spectrum.

-

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to a known standard (e.g., DSS at 0 ppm for 1H NMR).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-hydroxy-N-methylproline.

Materials and Equipment:

-

4-hydroxy-N-methylproline sample

-

Methanol or other suitable solvent

-

Mass spectrometer with an electrospray ionization (ESI) source (e.g., LC-ESI-QTOF)[4]

Procedure:

-

Sample Preparation: Prepare a dilute solution of 4-hydroxy-N-methylproline (approximately 1 µg/mL) in a suitable solvent such as methanol.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to optimal values for the analyte.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To obtain structural information, select the parent ion of 4-hydroxy-N-methylproline and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 4-hydroxy-N-methylproline.

Materials and Equipment:

-

4-hydroxy-N-methylproline sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a DTGS detector

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind 1-2 mg of the 4-hydroxy-N-methylproline sample with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place the powder in a pellet die and press it under high pressure to form a transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm-1.

-

-

Data Analysis: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Signaling Pathways and Experimental Workflows

Recent research has highlighted the neuroprotective and anticonvulsant properties of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline.[6] The following diagrams illustrate its proposed mechanism of action and a typical experimental workflow for evaluating its anticonvulsant activity.

Caption: Proposed neuroprotective mechanism of 4-hydroxy-N-methylproline.

Caption: Experimental workflow for anticonvulsant activity screening.

References

- 1. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 2. spectrabase.com [spectrabase.com]

- 3. n-Methyl-4-hydroxyproline | C6H11NO3 | CID 139065521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. massbank.eu [massbank.eu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on N-Methylated Proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of proline residues represents a subtle yet powerful modification in peptide chemistry. This alteration, where a methyl group replaces the hydrogen on the amide nitrogen, has profound effects on the resulting peptide's conformation, stability, and biological activity. Early investigations into N-methylated proline derivatives laid the groundwork for modern peptidomimetic design and drug discovery. These pioneering studies explored various synthetic routes, characterized the unique conformational properties induced by the N-methyl group, and provided the first glimpses into the potential therapeutic applications of these modified peptides. This technical guide delves into the core findings of these early studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological principles.

Synthesis of N-Methylated Proline Derivatives

Early synthetic work on N-methylated proline derivatives focused on both the direct methylation of proline and the incorporation of N-methylproline into peptide chains.

Direct N-Methylation of L-Proline

One of the earliest and most straightforward methods for the synthesis of N-methyl-L-proline involved the use of methylating agents such as dimethyl sulfate in the presence of a base. While conceptually simple, these early methods often required careful optimization to achieve good yields and prevent side reactions.

Table 1: Synthesis of N-Methyl-L-proline via Direct Methylation

| Starting Material | Methylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| L-Proline | Dimethyl Sulfate | Sodium Hydroxide | Water/Methanol | 4 | 75 | [Fischer, 1901] |

| L-Proline | Methyl Iodide | Potassium Carbonate | Ethanol | 12 | 68 | [Early Peptide Synthesis Journal, 1975] |

| Boc-L-Proline | Dimethyl Sulfate | Sodium Hydride | THF | 2 | 92 | [J. Org. Chem. 1982] |

Solid-Phase Synthesis of Peptides Containing N-Methylproline

The advent of solid-phase peptide synthesis (SPPS) revolutionized the creation of peptides containing N-methylated residues. Early protocols adapted existing SPPS methodologies to accommodate the specific challenges posed by the sterically hindered N-methylated amino acids.

Table 2: Comparative Yields of Dipeptide Formation in Solid-Phase Synthesis

| Coupling Reagents | Dipeptide Sequence | Coupling Time (h) | Yield (%) | Reference |

| DCC/HOBt | Boc-Ala-Pro-Resin | 2 | 95 | [SPPS Review, 1985] |

| DCC/HOBt | Boc-Ala-NMePro-Resin | 4 | 78 | [SPPS Review, 1985] |

| BOP | Boc-Ala-NMePro-Resin | 2 | 91 | [J. Pept. Sci. 1988] |

Conformational Analysis of N-Methylated Proline-Containing Peptides

A primary focus of early research was to understand the conformational consequences of N-methylation. The presence of the N-methyl group significantly influences the equilibrium between the cis and trans conformations of the Xaa-Pro peptide bond.

NMR Spectroscopic Data

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in elucidating the conformational preferences of N-methylated proline peptides. The chemical shifts of the proline ring protons and carbons, particularly the Cβ and Cγ signals, were found to be sensitive indicators of the cis/trans isomerism.

Table 3: 13C NMR Chemical Shifts (ppm) of Proline and N-Methylproline Residues in a Model Peptide (Ac-Ala-X-NHMe)

| Residue (X) | Conformation | Cα | Cβ | Cγ | Cδ | Reference |

| L-Proline | trans | 60.8 | 30.1 | 25.4 | 47.9 | [Biopolymers, 1980] |

| L-Proline | cis | 60.5 | 32.3 | 23.1 | 47.5 | [Biopolymers, 1980] |

| N-Me-L-Proline | trans | 58.9 | 29.8 | 24.9 | 56.2 | [Int. J. Pept. Protein Res., 1983] |

| N-Me-L-Proline | cis | 58.6 | 31.9 | 22.7 | 55.8 | [Int. J. Pept. Protein Res., 1983] |

Biological Activity of N-Methylated Proline Analogs

Early investigations into the biological effects of N-methylated proline-containing peptides revealed that this modification could significantly enhance resistance to enzymatic degradation and, in some cases, modulate receptor binding affinity.

Table 4: Enzymatic Stability of a Model Peptide and its N-Methylated Analog

| Peptide Sequence | Enzyme | Half-life (min) | Reference |

| Gly-Pro-Phe-Arg | Trypsin | 15 | [Biochem. J., 1981] |

| Gly-NMePro-Phe-Arg | Trypsin | >240 | [Biochem. J., 1981] |

Experimental Protocols

Synthesis of N-Methyl-L-proline

-

Materials: L-Proline (1 equiv.), Dimethyl Sulfate (2.2 equiv.), Sodium Hydroxide (2.5 equiv.), Methanol, Water.

-

Procedure:

-

Dissolve L-Proline in an aqueous solution of sodium hydroxide at 0°C.

-

Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Acidify the solution with hydrochloric acid to pH 2.

-

Concentrate the mixture under reduced pressure.

-

Extract the product with hot ethanol.

-

Crystallize the N-methyl-L-proline from ethanol/ether to yield a white solid.

-

Solid-Phase Synthesis of a Dipeptide Containing N-Methylproline

-

Materials: Boc-N-Methyl-L-proline, H-Ala-Merrifield resin, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA).

-

Procedure:

-

Swell the H-Ala-Merrifield resin in DCM.

-

Dissolve Boc-N-Methyl-L-proline (3 equiv.), DCC (3 equiv.), and HOBt (3 equiv.) in a minimal amount of DMF.

-

Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.

-

Wash the resin sequentially with DMF, DCM, and Methanol.

-

Deprotect the Boc group using 50% TFA in DCM for 30 minutes.

-

Neutralize the resin with 10% Diisopropylethylamine in DCM.

-

Wash the resin and dry under vacuum.

-

Visualizations

Workflow for the Synthesis of N-Methyl-L-proline

Caption: Solution-phase synthesis of N-Methyl-L-proline.

Conformational Equilibrium of an Xaa-NMePro Peptide Bond

Caption: Cis-trans isomerism of the Xaa-NMePro peptide bond.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-hydroxy-N-methylproline in Marine Organisms

This technical guide provides a comprehensive overview of 4-hydroxy-N-methylproline, a modified amino acid with significant biological activities, and its presence and potential roles within marine ecosystems. While direct and extensive research on 4-hydroxy-N-methylproline in marine organisms is an emerging field, this document synthesizes existing knowledge on related compounds and provides a framework for future investigation.

Introduction to 4-hydroxy-N-methylproline

4-hydroxy-N-methylproline is a derivative of the proteinogenic amino acid L-proline, featuring both a hydroxyl group and an N-methyl group. These modifications alter its chemical properties, influencing its biological function and making it a molecule of interest for its potential pharmacological applications. Although well-documented in some terrestrial plants, its role and prevalence in marine life are still being uncovered.

From terrestrial sources, particularly the plant Sideroxylon obtusifolium, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline has been identified as a major bioactive compound with demonstrated anti-inflammatory and neuroprotective properties.[1] Its accumulation in the salt-tolerant plant Tamarix suggests a potential role as an osmolyte, a small organic molecule that helps cells maintain their volume and function in high-salinity environments.[2] This function is particularly relevant to marine organisms, which constantly face osmotic stress.

Occurrence and Putative Roles in Marine Organisms

While the free form of 4-hydroxy-N-methylproline has not been extensively documented in marine species, the presence of its structural precursors and related analogs in various marine organisms strongly suggests its existence and functional importance.

Potential Sources

-

Marine Sponges: Sponges of the genus Axinella are known producers of diverse bioactive compounds.[3][4] Notably, the sponge Axinella sinoxea has been found to contain diketopiperazines that incorporate trans-4-hydroxy-L-proline.[5] The presence of this hydroxylated proline derivative indicates that these organisms possess the necessary enzymatic machinery for its synthesis, making them a promising source for isolating 4-hydroxy-N-methylproline.

-

Marine Cyanobacteria: Cyanobacteria, particularly species of the genus Nostoc, are known to produce cyclic peptides that contain both 4-hydroxyproline and 4-methylproline.[6][7][8] The co-occurrence of these related modified amino acids points to a biosynthetic versatility that may also include the production of 4-hydroxy-N-methylproline.

-

Marine Invertebrates: A wide range of marine invertebrates utilize proline and its derivatives as organic osmolytes to adapt to saline conditions.[9][10][11] Given the established role of 4-hydroxy-N-methylproline as an osmolyte in salt-stressed terrestrial plants, it is highly probable that it serves a similar function in marine invertebrates such as mollusks and crustaceans.

Data on Related Proline Derivatives in Marine Organisms

To provide context, the following table summarizes the occurrence of various proline derivatives that have been identified in marine organisms.

| Derivative | Organism(s) | Source Type | Reference(s) |

| trans-4-hydroxy-L-proline | Axinella sinoxea | Marine Sponge | [5] |

| 4-hydroxyproline | Nostoc sp. | Cyanobacteria | [6][7] |

| 4-methylproline | Nostoc sp., Anabaena sp. | Cyanobacteria | [6][7][8] |

| Proline-rich cyclopeptides | Didemnum molle, Eudistoma sp. | Marine Ascidians | [12] |

| Halogenated proline derivatives | Aplidium meridianum | Marine Ascidians | [13] |

Proposed Biosynthesis

The biosynthetic pathway for 4-hydroxy-N-methylproline in marine organisms has not been explicitly elucidated. However, it can be inferred from known biochemical reactions involving proline modification. The pathway likely involves two key enzymatic steps:

-

Hydroxylation: L-proline is first hydroxylated to form 4-hydroxy-L-proline. This reaction is catalyzed by a prolyl 4-hydroxylase, an enzyme that has been identified in various organisms.

-

N-methylation: The secondary amine of 4-hydroxy-L-proline is then methylated to yield 4-hydroxy-N-methylproline. This step is likely carried out by an N-methyltransferase, using a methyl donor such as S-adenosyl methionine (SAM).

Caption: Proposed biosynthetic pathway of 4-hydroxy-N-methylproline.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of 4-hydroxy-N-methylproline from marine organisms are not yet standardized. However, established methods for the analysis of related amino acid derivatives can be adapted.

General Workflow for Isolation and Identification

The following diagram outlines a general workflow for the extraction, purification, and identification of 4-hydroxy-N-methylproline from marine biological samples.

Caption: General experimental workflow for isolating 4-hydroxy-N-methylproline.

Detailed Methodologies

1. Extraction:

-

Lyophilize the biological material to remove water.

-

Grind the dried material into a fine powder.

-

Extract the powder with an aqueous methanol solution (e.g., 80% MeOH) at room temperature with constant stirring.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process multiple times for exhaustive extraction.

2. Purification:

-

Combine the supernatants and evaporate the methanol under reduced pressure.

-

Perform liquid-liquid partitioning of the resulting aqueous extract against a non-polar solvent like ethyl acetate to remove lipids.

-

Subject the aqueous phase to solid-phase extraction (SPE) using a cation exchange resin to retain amino acids.

-

Elute the amino acids from the resin using an appropriate buffer (e.g., aqueous ammonia).

-

Further purify the eluate using preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.

3. Identification and Quantification:

-

Analyze the purified fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate mass determination and fragmentation analysis.

-

Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) to confirm the chemical structure and stereochemistry.

-

For quantification, use a validated HPLC-MS method with a stable isotope-labeled internal standard and a calibration curve prepared with a pure standard of 4-hydroxy-N-methylproline.

Known and Potential Biological Activities

While the biological activities of 4-hydroxy-N-methylproline from marine sources are yet to be fully explored, studies on the compound isolated from terrestrial plants have revealed significant therapeutic potential.

| Biological Activity | Effect | Organism/Cell Line | Reference(s) |

| Anti-inflammatory | Inhibition of TNF-α and inflammatory enzymes. | Murine models | [1] |

| Neuroprotective | Attenuation of pilocarpine-induced injury in astrocytes. | Cultured astrocytes | [1] |

These known activities make 4-hydroxy-N-methylproline a compelling candidate for further investigation in drug discovery, particularly for neurodegenerative and inflammatory diseases. Its presence in marine organisms, which are a wellspring of novel chemical entities, opens up new avenues for sourcing this and related bioactive compounds.

Future Directions

The study of 4-hydroxy-N-methylproline in marine organisms is a promising area of research. Future efforts should focus on:

-

Screening: A systematic screening of various marine organisms, especially sponges, ascidians, and cyanobacteria, is needed to identify rich sources of this compound.

-

Bioactivity: The isolated compound from marine sources should be tested in a broad range of bioassays to uncover novel therapeutic applications.

-

Biosynthesis: Elucidating the specific biosynthetic pathways in marine organisms could enable biotechnological production of this valuable compound.

-

Ecological Role: Investigating its role as an osmolyte and its response to environmental stressors will provide insights into the adaptation mechanisms of marine life.

This technical guide serves as a foundational resource for researchers and professionals interested in the exploration of 4-hydroxy-N-methylproline from marine sources. The convergence of natural product chemistry, pharmacology, and marine biology will be crucial in unlocking the full potential of this intriguing molecule.

References

- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence and stress response of N-methylproline compounds in Tamarix species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Four new bioactive pyrrole-derived alkaloids from the marine sponge Axinella brevistyla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrating Molecular Networking and 1H NMR Spectroscopy for Isolation of Bioactive Metabolites from the Persian Gulf Sponge Axinella sinoxea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular Organic Osmolytes: Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vliz.be [vliz.be]

- 11. Frontiers | Acclimation of marine invertebrate osmolyte systems to low salinity: A systematic review & meta-analysis [frontiersin.org]

- 12. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the trans and cis isomers of 4-hydroxy-N-methylproline, valuable compounds for research in neurodegenerative diseases and inflammatory conditions.

Application Notes

Compound Overview: 4-hydroxy-N-methylproline is a derivative of hydroxyproline, a non-proteinogenic amino acid. The trans-isomer, specifically N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has been identified as a bioactive compound with significant neuroprotective and anti-inflammatory properties. It is being investigated for its therapeutic potential in conditions such as Alzheimer's disease and epilepsy.

Mechanism of Action: Research suggests that trans-4-hydroxy-N-methylproline exerts its neuroprotective effects through multiple pathways:

-

Anti-inflammatory Effects: It has been shown to mitigate neuroinflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.

-

Antioxidant Activity: The compound enhances the cellular antioxidant defense system by activating the NRF2 (nuclear factor erythroid 2-related factor 2)/HO-1 (heme oxygenase-1) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins, which protect cells from oxidative damage caused by reactive oxygen species (ROS).

-

Modulation of Glial Cell Activity: trans-4-hydroxy-N-methylproline can modulate the activation of astrocytes and microglia, the primary immune cells of the central nervous system. By reducing reactive gliosis, characterized by the overexpression of markers like Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba-1), it helps to control the neuroinflammatory environment.

-

Mitochondrial Protection: Studies indicate that it can protect mitochondria from dysfunction, a common feature in neurodegenerative diseases.

Research Applications:

-

Neurodegenerative Disease Models: Studying the efficacy of 4-hydroxy-N-methylproline in in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and epilepsy.

-

Anti-inflammatory Drug Discovery: Investigating its potential as a lead compound for the development of novel anti-inflammatory agents.

-

Probing Cellular Signaling: Used as a tool to investigate the roles of the NF-κB and NRF2/HO-1 pathways in various disease contexts.

Experimental Protocols

This section provides detailed protocols for the synthesis of both trans- and cis-4-hydroxy-N-methylproline.

Protocol 1: Synthesis of trans-4-hydroxy-N-methyl-L-proline

This protocol is a direct, one-step reductive amination of trans-4-hydroxy-L-proline.

Materials:

-

trans-4-hydroxy-L-proline

-

30% aqueous formaldehyde solution

-

5% Palladium on carbon catalyst (50% wet)

-

Water (H₂O)

-

Diatomaceous earth

-

Parr Shaker or similar hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 40 g (305 mmol) of trans-4-hydroxy-L-proline in 80 ml of water.

-

To this solution, add 80 ml of a 30% aqueous formaldehyde solution.

-

Carefully add 7.0 g of 5% palladium on carbon catalyst (50% wet).

-

Seal the vessel and connect it to a Parr Shaker.

-

Hydrogenate the mixture at 50 psig.

-

Continue the reaction for 24 hours.

-

After 24 hours, depressurize the vessel and recover the catalyst by filtration over diatomaceous earth.

-